2,3,4-Trimethyl-1-pentanol

Description

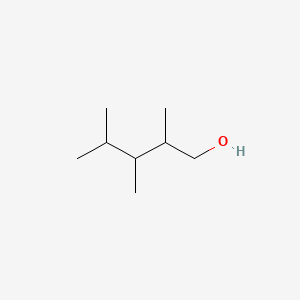

Structure

2D Structure

3D Structure

Properties

CAS No. |

6570-88-3 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2,3,4-trimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3 |

InChI Key |

PAZDSSMTPLLLIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-trimethyl-1-pentanol

This guide provides a comprehensive overview of a robust synthetic route to 2,3,4-trimethyl-1-pentanol, a branched primary alcohol. It further details the essential characterization techniques required to confirm the successful synthesis and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed, practical understanding of this specific chemical transformation.

Introduction: The Significance of Branched Primary Alcohols

Branched primary alcohols like this compound are valuable building blocks in organic chemistry. Their unique steric and electronic properties make them useful intermediates in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. The strategic placement of methyl groups in the carbon chain can significantly influence the reactivity and physical properties of derivative compounds.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through the hydroboration-oxidation of the corresponding alkene, 2,3,4-trimethyl-1-pentene. This two-step process is highly regioselective, yielding the anti-Markovnikov alcohol as the major product.[1][2][3] This approach is favored over methods like Grignard reactions with formaldehyde, which can be complicated by side reactions and the difficulty of handling a gaseous reagent.[4][5]

Causality Behind Experimental Choices

The hydroboration-oxidation reaction sequence is a cornerstone of modern organic synthesis for several key reasons:

-

Anti-Markovnikov Regioselectivity : The boron atom of the borane reagent adds to the less substituted carbon of the alkene double bond, leading to the formation of the desired primary alcohol upon oxidation.[1][2][6]

-

Syn-Addition Stereochemistry : The hydrogen and boron atoms add to the same face of the double bond in a concerted mechanism.[3][7] While not creating a new stereocenter in this specific synthesis, this stereocontrol is crucial in many other applications.

-

Avoidance of Carbocation Rearrangements : Unlike acid-catalyzed hydration, the hydroboration-oxidation mechanism does not involve a carbocation intermediate, thus preventing unwanted skeletal rearrangements.[6]

Experimental Workflow: Synthesis

The synthesis of this compound can be visualized as a two-stage process: hydroboration followed by oxidation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,3,4-trimethyl-1-pentene

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Dry, nitrogen-flushed, round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3,4-trimethyl-1-pentene in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Hydroboration: Slowly add the 1 M solution of BH3-THF to the stirred solution of the alkene via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane intermediate.

-

Oxidation: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H2O2 solution. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.

-

Workup: After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by distillation.[8][9][10]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements provides a comprehensive analysis.

Characterization Workflow

The characterization process involves a series of analytical techniques to elucidate the structure and confirm the purity of the final product.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data

| Technique | Expected Result | Interpretation |

| Infrared (IR) Spectroscopy | Broad peak around 3300-3400 cm⁻¹; Strong peak around 1050 cm⁻¹ | O-H stretch of the alcohol functional group; C-O stretch[11][12][13] |

| ¹H NMR Spectroscopy | Multiplet around 3.4-3.6 ppm; Complex multiplets in the upfield region | Protons on the carbon adjacent to the hydroxyl group; Protons of the methyl and methine groups[11] |

| ¹³C NMR Spectroscopy | Peak in the range of 60-70 ppm | Carbon atom bonded to the hydroxyl group[12] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 130 | Confirms the molecular weight of the compound[14][15] |

| Boiling Point | Approximately 175-178 °C | Physical property for identification and purity assessment |

Detailed Experimental Protocols: Characterization

Infrared (IR) Spectroscopy:

-

Obtain a background spectrum of the clean ATR crystal or salt plates.

-

Apply a small drop of the purified this compound to the ATR crystal or between the salt plates.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic broad O-H stretching vibration around 3300-3400 cm⁻¹ and the C-O stretching vibration around 1050 cm⁻¹.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

Acquire the ¹³C NMR spectrum. Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns to deduce the connectivity of the protons.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure. Common fragmentation pathways for alcohols include alpha cleavage and dehydration.[12][16]

Conclusion

The synthesis of this compound via the hydroboration-oxidation of 2,3,4-trimethyl-1-pentene is a reliable and high-yielding method that provides excellent regiocontrol. The subsequent characterization using a combination of IR, NMR, and mass spectrometry, along with the determination of its physical properties, allows for unambiguous confirmation of the product's identity and purity. This guide provides a solid foundation for the successful synthesis and analysis of this important branched primary alcohol.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. How To [chem.rochester.edu]

- 10. Chemistry 102 - Experiment 5 [home.miracosta.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. youtube.com [youtube.com]

"physicochemical properties of 2,3,4-trimethyl-1-pentanol"

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethyl-1-pentanol

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for empirical characterization. We will explore the structural attributes, thermodynamic properties, and spectroscopic signatures of this branched-chain alcohol, while also providing detailed, field-proven protocols for their experimental determination.

Introduction and Molecular Identity

This compound (CAS No. 6570-88-3) is a branched primary alcohol. Its structure, characterized by a five-carbon backbone with three methyl group substitutions, results in significant steric hindrance around the primary alcohol functional group. This intricate architecture dictates its physical properties, such as solubility and boiling point, and influences its reactivity in chemical synthesis. Understanding these fundamental characteristics is paramount for its application as a solvent, a synthetic intermediate, or a building block in the development of novel chemical entities.

The primary identifiers for this compound are cataloged in public databases, providing a foundational reference for its study.[1][2][3][4]

-

IUPAC Name: 2,3,4-trimethylpentan-1-ol[1]

Summary of Physicochemical Properties

Quantitative data for this compound is sparse in the literature, with many available figures being computational estimates. The following table summarizes the most critical physicochemical parameters, distinguishing between experimental and predicted values where applicable.

| Property | Value / Range | Data Type | Source |

| Molecular Formula | C₈H₁₈O | - | [1][2][3] |

| Molecular Weight | 130.23 g/mol | Calculated | [1][2][5] |

| Boiling Point | Not available | Experimental | - |

| Melting Point | Not available | Experimental | - |

| Density | Not available | Experimental | - |

| Water Solubility | 1841 mg/L @ 25 °C | Estimated | [6][7] |

| logP (Octanol/Water) | 2.5 | Computed | [5] |

| Vapor Pressure | Not available | Experimental | - |

| Refractive Index | Not available | Experimental | - |

The lack of extensive experimental data underscores the necessity for robust, in-house characterization for any research or development application. The subsequent sections provide the methodologies to perform such characterization authoritatively.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential when characterizing a compound with limited published data. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile.

Caption: Logical workflow for the physicochemical characterization of an alcohol.

Experimental Protocols

The following sections detail the standard operating procedures for determining the key properties of this compound. These protocols are designed to be self-validating and are grounded in established chemical principles.

Boiling Point Determination via Capillary Method

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] The capillary method, also known as the Siwoloboff method, is a microscale technique ideal for determining the boiling point of small sample volumes.[9] The principle relies on trapping the vapor of the liquid in an inverted capillary tube; boiling is indicated by a rapid stream of bubbles, and the precise boiling point is recorded upon cooling when the vapor contracts and liquid is drawn back into the capillary.[10][11]

Step-by-Step Methodology:

-

Apparatus Setup: Secure a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer's bulb.

-

Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and begin heating gently.[11] Stir the bath to ensure uniform temperature distribution.

-

Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tip. Continue heating until a rapid and continuous stream of bubbles is observed.[10]

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9] Record this temperature. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement via Digital Density Meter

Expertise & Rationale: Density is a fundamental physical property defined as mass per unit volume. While traditional methods like pycnometry are highly accurate, they can be time-consuming.[12] Modern digital density meters, based on oscillating U-tube technology, offer rapid and precise measurements.[12][13] This method, standardized by ASTM D4052 and D7777, measures the change in the oscillation frequency of a U-tube when filled with the sample liquid, which directly correlates to the liquid's density.[12][14][15]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Temperature Equilibration: Ensure the sample of this compound is equilibrated to the desired measurement temperature. Most modern instruments have built-in temperature control.

-

Sample Injection: Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell. The absence of bubbles is critical for accuracy.[15]

-

Measurement: Allow the instrument to stabilize and record the density reading. Modern instruments provide direct readouts in g/cm³ or kg/m ³.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Solubility Characterization

Expertise & Rationale: The solubility of a compound is governed by the principle of "like dissolves like." The hydroxyl group of this compound can participate in hydrogen bonding, imparting some polarity. However, the bulky, eight-carbon alkyl chain is highly nonpolar (hydrophobic). This dual nature suggests limited solubility in water but good solubility in organic solvents.[16] A systematic solubility screening can efficiently map its miscibility profile.

Solubility Testing Logic Diagram:

Caption: Decision tree for classifying a compound based on solubility tests.

Step-by-Step Methodology (Qualitative):

-

Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously for 1-2 minutes.[17] Observe if a single homogeneous phase is formed. Given the estimated solubility, it is expected to be only partially soluble.[6]

-

Organic Solvent Solubility: Repeat step 1 with a range of common laboratory solvents of varying polarity, such as ethanol, acetone, diethyl ether, and heptane. Due to its significant hydrocarbon structure, it is expected to be soluble in these solvents.[16]

-

Aqueous Acid/Base Solubility: For a water-insoluble compound, solubility in 5% HCl indicates a basic functional group (e.g., an amine), while solubility in 5% NaOH indicates an acidic functional group (e.g., a phenol or carboxylic acid).[18][19] As a neutral alcohol, this compound is not expected to dissolve in these aqueous solutions.

-

Concentrated Acid Solubility: Solubility in cold, concentrated sulfuric acid is characteristic of compounds containing oxygen or nitrogen atoms or double/triple bonds, which can be protonated. Alcohols typically dissolve in concentrated H₂SO₄.[19]

Spectroscopic Information

-

Mass Spectrometry (MS): The NIST Chemistry WebBook includes an electron ionization mass spectrum for the compound.[1][2][3] This spectrum is critical for confirming the molecular weight (from the molecular ion peak, if present) and for structural elucidation through analysis of fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the multiple, distinct methyl and methine protons. Key expected signals would include a multiplet for the -CH₂OH protons adjacent to a chiral center and a distinct signal for the -OH proton, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the structure, confirming the molecular asymmetry. The carbon bearing the hydroxyl group (-CH₂OH) would appear in the characteristic 60-70 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching absorptions would also be present just below 3000 cm⁻¹.

Conclusion

This compound is a structurally complex alcohol for which detailed experimental physicochemical data remains largely uncharacterized in public literature. This guide provides its fundamental molecular identity and consolidates the available computed data. More importantly, it equips the research and development scientist with a logical framework and robust, step-by-step experimental protocols for the precise determination of its key properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for any subsequent application, from process chemistry to drug discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H18O | CID 550859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-2,3,4-trimethylpentan-1-ol | C8H18O | CID 90320329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 6570-88-3 [thegoodscentscompany.com]

- 7. This compound [flavscents.com]

- 8. phillysim.org [phillysim.org]

- 9. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. mt.com [mt.com]

- 14. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 15. store.astm.org [store.astm.org]

- 16. CAS 3054-92-0: 2,3,4-Trimethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 6570-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 6570-88-3), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential therapeutic applications, with a focus on its anticancer and antimicrobial activities, supported by insights into its probable mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this promising molecule.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of this heterocyclic core can enhance a molecule's metabolic stability and its ability to form hydrogen bonds with biological targets.[3] 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the subject of this guide, incorporates this potent pharmacophore along with a bromophenyl moiety, which is known to contribute to the biological efficacy of various therapeutic agents.[4][5] This unique combination of structural features makes it a compelling candidate for further investigation in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6570-88-3 | [6] |

| Molecular Formula | C₈H₅BrN₂OS | [6] |

| Molecular Weight | 257.11 g/mol | [6][7] |

| Appearance | White amorphous solid | [5] |

| Melting Point | 190-196 °C | [5] |

| Solubility | Data not readily available. Likely soluble in organic solvents like DMSO and DMF. | |

| InChI Key | IAUFUSRGSRXPQY-UHFFFAOYSA-N | [6] |

It is important to note the existence of thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols, where the compound can exist in equilibrium between the thiol and thione forms.[8]

Synthesis and Characterization

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol follows a well-established route for 5-substituted-1,3,4-oxadiazole-2-thiols.[2][8] The general synthetic pathway involves two key steps starting from 4-bromobenzoic acid.

General Synthesis Pathway

Figure 1: General synthetic pathway for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromobenzohydrazide

-

Esterification: A mixture of 4-bromobenzoic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.

-

Hydrazinolysis: The purified ester is then dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated 4-bromobenzohydrazide is collected by filtration, washed, and dried.

Step 2: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of 4-bromobenzohydrazide in a basic alcoholic solution (e.g., potassium hydroxide in ethanol), carbon disulfide (CS₂) is added dropwise at a controlled temperature.

-

The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl).

-

The resulting precipitate, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization

The structural confirmation of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is achieved through various spectroscopic techniques. Although specific spectra for this compound were not found, the expected characteristic signals based on analogous structures are as follows:[4][10][11]

-

¹H NMR (DMSO-d₆): Aromatic protons of the bromophenyl ring would appear as multiplets or doublets in the range of δ 7.5-8.0 ppm. The thiol proton (SH) would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆): The spectrum would show characteristic signals for the aromatic carbons of the bromophenyl ring and two distinct signals for the carbons of the 1,3,4-oxadiazole ring, typically in the regions of δ 160-165 ppm and δ 175-180 ppm.[12]

-

FT-IR (KBr, cm⁻¹): Key absorption bands would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring, and C-Br stretching. The S-H stretching band may be weak and observed around 2550-2600 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern characteristic of a bromine-containing compound would also be evident.

Biological Activities and Potential Uses

The 1,3,4-oxadiazole scaffold is a cornerstone of many biologically active compounds, and 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is expected to share in these activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives.[2] Their mechanisms of action are diverse and can involve the inhibition of various enzymes and cellular processes critical for cancer cell proliferation and survival.

Potential Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization.[1][13][14][15][16] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. The bromophenyl group may enhance the binding affinity to the colchicine binding site on tubulin.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes implicated in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and thymidylate synthase.[3]

Figure 2: Potential anticancer mechanisms of action for 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[12][17][18][19]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial efficacy of these compounds can be attributed to their ability to interfere with essential microbial processes.[7][20] Potential targets include:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan.

-

Nucleic Acid Synthesis: Interference with DNA gyrase or other enzymes essential for DNA replication and repair.

-

Protein Synthesis: Targeting ribosomal function or other aspects of protein translation.

-

Fungal Ergosterol Biosynthesis: Inhibition of enzymes like 14α-demethylase, which is crucial for fungal cell membrane integrity.[20]

In Vitro Experimental Protocols

4.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

4.3.2. Antimicrobial Susceptibility Testing

The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into petri dishes.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells of a uniform diameter in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Safety and Handling

Based on safety data sheets for similar compounds, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol should be handled with care in a laboratory setting.[4][10][11][16][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a promising heterocyclic compound with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical routes, and its 1,3,4-oxadiazole core, combined with a bromophenyl substituent, provides a strong foundation for potent biological activity. Further research is warranted to fully elucidate its specific mechanisms of action, conduct in vivo efficacy studies, and establish a comprehensive safety profile. This technical guide serves as a foundational resource to encourage and support these future investigations.

References

- 1. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | CymitQuimica [cymitquimica.com]

- 7. 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | CAS 203342-22-7 [matrix-fine-chemicals.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. isca.me [isca.me]

- 11. ijari.org [ijari.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

"stereoisomers of 2,3,4-trimethyl-1-pentanol"

An In-Depth Guide to the Stereoisomers of 2,3,4-trimethyl-1-pentanol: Synthesis, Separation, and Characterization

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit remarkably different biological activities and physical properties. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a chiral alcohol. We will delve into the structural analysis to identify its stereogenic centers, enumerate the possible stereoisomers, and discuss the critical relationships between them. Furthermore, this document outlines state-of-the-art methodologies for the stereoselective synthesis, analytical and preparative-scale separation, and rigorous characterization of these isomers. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical applications.

The Critical Role of Chirality in Scientific Research

In the realm of drug development, the chirality of a molecule can be the determining factor between a therapeutic effect and a toxicological outcome. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. While the (R)-enantiomer of thalidomide is an effective sedative, the (S)-enantiomer is a potent teratogen, leading to severe birth defects. This dichotomy arises from the stereospecific interactions of each enantiomer with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry. The principles discussed for this compound serve as a model for the analysis of any chiral molecule.

Structural Analysis of this compound

To understand the stereoisomerism of this compound, a systematic analysis of its structure is necessary to identify all stereogenic centers.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. The structure of this compound is as follows:

Let's examine the key carbon atoms:

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (implied), a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a (3,4)-trimethylpropyl group. These four groups are distinct, rendering C2 a chiral center.

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom (implied), a methyl group (-CH3), an isopropyl group (-CH(CH3)2), and a (2-hydroxy-1-methyl)ethyl group. These four groups are also unique, making C3 a second chiral center.

-

Carbon-4 (C4): This carbon is bonded to a hydrogen atom, a (2,3-dimethyl)butyl group, and two identical methyl groups. Since it does not have four different substituents, C4 is not a chiral center.

Enumeration of Stereoisomers

The total number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These are:

-

(2R, 3R)-2,3,4-trimethyl-1-pentanol

-

(2S, 3S)-2,3,4-trimethyl-1-pentanol

-

(2R, 3S)-2,3,4-trimethyl-1-pentanol

-

(2S, 3R)-2,3,4-trimethyl-1-pentanol

The relationships between these isomers are critical. The (2R, 3R) and (2S, 3S) isomers are enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any other pair, such as (2R, 3R) and (2R, 3S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Caption: Relationships between the four stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

The preparation of a single stereoisomer requires either a stereoselective synthesis or the separation of a racemic or diastereomeric mixture.

Stereoselective Synthesis

Achieving stereocontrol in synthesis is a significant challenge. For a molecule like this compound, a common strategy would involve the use of a chiral auxiliary or a chiral catalyst. For instance, a chiral reducing agent could be used to reduce a ketone precursor to stereoselectively form the alcohol. Asymmetric hydrogenation or hydroformylation of an appropriately substituted alkene are powerful techniques for setting stereocenters with high enantiomeric excess. The choice of catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) and reaction conditions are critical for achieving high selectivity.

Separation of Stereoisomers: A Practical Workflow

When a synthesis results in a mixture of stereoisomers, a robust separation protocol is required. Chiral chromatography is the most powerful and widely used technique for this purpose.

Caption: A typical workflow for the separation of stereoisomers via chiral chromatography.

This protocol describes a general approach for separating the stereoisomers of this compound. The actual conditions would require experimental optimization.

-

System Preparation:

-

HPLC System: A standard HPLC or UHPLC system equipped with a UV detector (or a more universal detector like a Charged Aerosol Detector (CAD) if the analyte has a poor chromophore) and a polarimeter for chiral detection.

-

Chiral Stationary Phase (CSP): Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® IA, IB, IC) are highly effective for a wide range of chiral molecules.

-

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases, typically consisting of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation.

-

-

Method Development:

-

Inject a small amount of the stereoisomeric mixture onto the column.

-

Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1 mL/min.

-

Systematically vary the mobile phase composition and observe the effect on retention time and resolution.

-

Test different CSPs to find the one that provides the best separation (baseline resolution is the goal).

-

-

Preparative Scale-Up:

-

Once an analytical method is optimized, it can be scaled up to a preparative column with a larger diameter.

-

The flow rate and injection volume are increased proportionally to the column size to isolate larger quantities of each isomer.

-

-

Fraction Collection and Analysis:

-

Collect the eluent corresponding to each separated peak.

-

Evaporate the solvent to obtain the purified stereoisomer.

-

Confirm the purity of each fraction using the analytical method.

-

| Parameter | Analytical Scale | Preparative Scale | Rationale |

| Column ID | 2.1 - 4.6 mm | > 10 mm | Larger diameter for higher loading capacity. |

| Flow Rate | 0.5 - 1.5 mL/min | 10 - 50 mL/min (or higher) | Flow rate is scaled with the column cross-sectional area. |

| Injection Vol. | 1 - 10 µL | > 100 µL | To process more material in each run. |

| Objective | Method development, purity check | Isolate pure compounds | Different goals dictate the scale of the operation. |

Characterization of Pure Stereoisomers

Once separated, the identity and absolute configuration of each isomer must be confirmed.

-

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation [α] is a defining physical characteristic of a chiral molecule. Diastereomers will have different specific rotation values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, enantiomers have identical NMR spectra. However, the spectra of diastereomers will differ. To distinguish enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce a diastereomeric environment, which results in distinguishable chemical shifts.

-

X-ray Crystallography: If a single crystal of the compound (or a suitable derivative) can be formed, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration. This is considered the gold standard for structural elucidation.

Conclusion

The four stereoisomers of this compound provide an excellent model system for understanding the fundamental principles of stereoisomerism. The identification of its two chiral centers allows for a predictable number of isomers with distinct enantiomeric and diastereomeric relationships. For professionals in drug development and chemical research, the ability to control, separate, and characterize these isomers is paramount. Techniques like stereoselective synthesis and, more commonly, chiral chromatography are indispensable tools in the laboratory. Rigorous characterization using methods such as polarimetry and NMR spectroscopy ensures the stereochemical integrity of a compound, a critical step in the path to safe and effective chemical and pharmaceutical products.

An In-Depth Technical Guide to 2,3,4-Trimethyl-1-pentanol: A Branched Primary Alcohol for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 2,3,4-trimethyl-1-pentanol, a branched primary alcohol with potential applications in specialized fields of chemical research and development. We will delve into its chemical and physical properties, explore a robust synthetic route, detail methods for its characterization, and discuss its potential utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Branched Primary Alcohols

Branched-chain higher alcohols (BCHAs) are a class of organic compounds that are gaining increasing interest for their unique physicochemical properties.[1] Unlike their linear counterparts, the branching in their carbon skeleton can impart desirable characteristics such as improved solubility in organic media, altered viscosity, and specific steric profiles. In the context of drug discovery and development, the introduction of branched alkyl chains can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Primary alcohols, in particular, serve as versatile synthetic intermediates, readily participating in a wide range of chemical transformations.[2]

This compound, with its distinct substitution pattern, represents an interesting yet underexplored member of this class. This guide aims to provide a foundational understanding of this molecule for its application in advanced organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below, compiled from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,3,4-trimethylpentan-1-ol | --INVALID-LINK--[3] |

| CAS Number | 6570-88-3 | --INVALID-LINK--[3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 106.6 °C (for the precursor alkene) | --INVALID-LINK--[4] |

| Density | 0.718 g/cm³ (for the precursor alkene) | --INVALID-LINK--[4] |

| Water Solubility | 1841 mg/L @ 25 °C (estimated) | The Good Scents Company[5] |

Synthesis of this compound

The most logical and efficient synthetic route to a primary alcohol from a corresponding alkene is through hydroboration-oxidation.[6][7][8][9] This two-step process offers high yields and, crucially, anti-Markovnikov regioselectivity, ensuring the hydroxyl group is added to the terminal carbon of the double bond.[7][8]

The precursor for the synthesis of this compound is 2,3,4-trimethyl-1-pentene.[10]

Step 1: Hydroboration of 2,3,4-Trimethyl-1-pentene

In this step, borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), is added across the double bond of the alkene. The boron atom adds to the less sterically hindered carbon (the terminal carbon), and a hydride is transferred to the more substituted carbon. This process is repeated until all three hydrides on the borane have reacted, forming a trialkylborane intermediate.

References

- 1. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. 2,3,4-Trimethylpent-1-ene|lookchem [lookchem.com]

- 5. This compound, 6570-88-3 [thegoodscentscompany.com]

- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,3,4-Trimethylpent-1-ene [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2,3,4-trimethyl-1-pentanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trimethyl-1-pentanol in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination. By synthesizing fundamental chemical principles with practical laboratory techniques, this guide serves as an essential resource for understanding and manipulating the solubility of this branched-chain alcohol in relevant organic media.

Introduction: Understanding this compound

This compound is a branched-chain primary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a hydroxyl group and significant alkyl branching, imparts a unique combination of polarity and steric hindrance that dictates its interactions with various solvents. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to its use as a potential solvent or intermediate in pharmaceutical formulations.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 6570-88-3 | [1][2] |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Water Solubility | 1841 mg/L @ 25 °C (estimated) | [1] |

| Hydrogen Bond Donor | 1 | [3] |

| Hydrogen Bond Acceptor | 1 | [3] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[4][5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its solubility in organic solvents is dictated by a balance of the following forces:

-

Hydrogen Bonding: The primary alcohol functional group (-OH) can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and other hydrogen-bonding solvents.[3]

-

Dipole-Dipole Interactions: The polarity of the C-O and O-H bonds creates a molecular dipole, enabling interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The C8 alkyl chain contributes to nonpolar character, leading to van der Waals interactions with nonpolar solvents. The significant branching of the alkyl chain can influence how effectively the molecule packs and interacts with solvent molecules.

The interplay of these forces determines the extent to which this compound is soluble in a given organic solvent.

Predictive Analysis of Solubility in Common Organic Solvents

Based on the principles of intermolecular forces, we can predict the solubility of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of a hydroxyl group and are capable of hydrogen bonding. Due to the "like dissolves like" principle, this compound is expected to be highly miscible with short-chain alcohols.[5] The energy gained from forming hydrogen bonds between the solute and solvent molecules readily overcomes the energy required to break the respective solute-solute and solvent-solvent interactions. As the carbon chain of the alcohol solvent increases, the nonpolar character also increases, which should maintain high solubility.[6]

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate)

These solvents possess significant dipole moments but lack a hydrogen-donating group. They can act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents. The primary mode of interaction will be hydrogen bonding between the hydroxyl proton of the alcohol and a lone pair on the oxygen or nitrogen of the solvent, in addition to dipole-dipole interactions.

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride)

These solvents lack significant polarity and interact primarily through London dispersion forces. The C8 alkyl portion of this compound will facilitate its solubility in nonpolar solvents. However, the polar hydroxyl group will disfavor dissolution. Consequently, this compound is expected to have moderate to good solubility in nonpolar solvents, with solubility likely increasing with the nonpolar character of the solvent. A related isomer, 2,3,4-trimethyl-3-pentanol, is noted to be soluble in organic solvents while having limited water solubility, which supports this prediction.[7][8]

The following diagram illustrates the logical flow for predicting solubility based on solvent class:

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative analysis. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a solvent.[9][10]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct undissolved phase is necessary to ensure saturation.[10]

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.[9] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. This can be facilitated by centrifugation.[11] It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. To ensure no particulate matter is transferred, pass the sample through a syringe filter appropriate for the organic solvent into a clean vial.[11]

-

Quantification: Accurately dilute the saturated solution with the pure solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method:

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[12] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[12][13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[12][14]

Conclusion

References

- 1. This compound, 6570-88-3 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. (2S,3R)-2,3,4-trimethylpentan-1-ol | C8H18O | CID 90320329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. education.com [education.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 3054-92-0: 2,3,4-Trimethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 8. 2,3,4-Trimethyl-3-pentanol | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Application of Highly Branched C8 Alcohols in Modern Drug Development: A Technical Guide

Abstract

Highly branched C8 alcohols, a unique class of organic compounds, are emerging as pivotal components in advanced pharmaceutical research and development. Their distinct molecular architecture, characterized by alkyl branching, imparts a range of advantageous physicochemical properties, including a lower melting point than their linear counterparts, reduced viscosity, and unique solvency characteristics. These attributes are being strategically leveraged to overcome complex challenges in drug formulation, delivery, and synthesis. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of these alcohols for researchers, scientists, and drug development professionals. We will delve into their role as building blocks in sophisticated prodrug nanoassemblies, their function as highly effective skin permeation enhancers, and their utility as specialized solvents and excipients, providing both mechanistic insights and actionable experimental protocols.

Introduction: The Significance of Molecular Branching

In the realm of pharmaceutical sciences, the precise molecular architecture of excipients and synthesis reagents can profoundly influence the efficacy, stability, and safety of a final drug product. Highly branched C8 alcohols, such as the widely utilized 2-ethylhexanol and the broader class of Guerbet alcohols, represent a departure from simple linear-chain molecules. The branching in the carbon chain inhibits crystallization and introduces steric hindrance, which in turn modifies the molecule's polarity and intermolecular interactions.[1] This seemingly subtle structural alteration is the key to their versatile applications, enabling formulators and chemists to fine-tune properties for specific, challenging applications in drug development.

This guide will illuminate the scientific principles and practical applications of these unique molecules, providing a foundational understanding for their strategic implementation in the laboratory and beyond.

Synthesis and Physicochemical Properties

The Guerbet Reaction: A Cornerstone of Branched Alcohol Synthesis

The primary industrial route to many highly branched C8 and higher alcohols is the Guerbet reaction, named after Marcel Guerbet.[2] This self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst results in a β-alkylated dimer alcohol.[2][3]

The reaction proceeds through a four-step sequence:

-

Oxidation: The primary alcohol is first oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain primary alcohol.[3]

Various catalytic systems, including N,N-Dimethylformamide-stabilized Ruthenium nanoparticles, have been developed to enhance the efficiency and selectivity of this reaction under solvent-free conditions.[3][4]

Caption: The Guerbet reaction mechanism for synthesizing branched alcohols.

Key Physicochemical Properties

The unique properties of highly branched C8 alcohols stem directly from their molecular structure. The branching disrupts the orderly packing that is possible with linear chains, leading to several key differences.

Table 1: Comparative Physicochemical Properties of Linear vs. Branched C8 Alcohols

| Property | 1-Octanol (Linear) | 2-Ethylhexanol (Branched) | Rationale for Difference |

| Melting Point | -16 °C | -76 °C[1][5] | Branching disrupts crystal lattice formation, requiring more energy to be removed for solidification. |

| Boiling Point | 195 °C | 183-185 °C[6] | The more compact, spherical shape of branched isomers reduces the surface area for van der Waals interactions, lowering the boiling point. |

| Water Solubility | 0.3 g/L | 1.1 g/L[5] | Branching decreases the surface area of the non-polar hydrocarbon part, which can lead to increased solubility in polar solvents like water. |

| Viscosity (at 20°C) | 7.29 mPa·s | 9.8 mPa·s[5] | The increased entanglement possibilities of branched chains can lead to slightly higher viscosity compared to their linear counterparts. |

| Density (at 20°C) | 0.824 g/cm³ | 0.833 g/cm³[1] | The more compact structure of branched alcohols can result in a slightly higher density. |

These properties make highly branched C8 alcohols particularly suitable for applications requiring liquidity over a wide temperature range, specific solvency, and controlled volatility.[1][2]

Applications in Drug Formulation and Delivery

The unique properties of highly branched C8 alcohols make them highly effective in several areas of drug formulation and delivery, particularly for poorly soluble or difficult-to-deliver active pharmaceutical ingredients (APIs).

Prodrug Nanoassemblies: Engineering Efficacy and Safety

One of the most innovative applications of highly branched C8+ alcohols is in the design of self-assembling prodrugs for targeted cancer therapy. In this strategy, a cytotoxic drug (the "drug module") is chemically linked to a branched fatty alcohol (the "assembly module") via a cleavable linker (the "activation module"), such as a disulfide bond that is sensitive to the reductive environment inside tumor cells.

The Causality: The branched alkyl chains are critical to this system's success. Their significant steric hindrance and hydrophobic nature drive the self-assembly of the prodrug molecules into stable nanoparticles in an aqueous environment. This is a crucial advantage over linear-chain analogues, which often possess weaker self-assembly capabilities. The resulting prodrug nanoassemblies offer several benefits:

-

High Drug Loading: The drug itself is part of the nanoparticle structure, leading to very high drug loading capacity.

-

Improved Pharmacokinetics: The nanoparticle form protects the drug from premature degradation and clearance, leading to a longer circulation half-life.

-

Enhanced Safety: By using a branched alcohol as the assembly module, the safety and dose tolerance of the chemotherapeutic can be significantly improved compared to the free drug.

A notable study demonstrated this with docetaxel (DTX) prodrugs, where different lengths of branched-chain fatty alcohols (C16, C18, C20, and C24) were used as the assembly modules. The research found that the length of the carbon chain directly influenced the self-assembly ability and the redox sensitivity of the prodrugs. A C20 branched alcohol (2-octyldodecanol) was found to provide the ideal balance between nanoparticle stability and efficient drug release, maximizing anti-tumor efficacy while minimizing systemic toxicity.

Caption: Workflow of a prodrug nanoassembly using a branched alcohol.

Transdermal Drug Delivery: Enhancing Skin Permeation

Highly branched C8 alcohols can also function as effective chemical penetration enhancers for transdermal drug delivery. The primary barrier to transdermal delivery is the highly organized, lipid-rich structure of the stratum corneum (SC). Penetration enhancers work by reversibly disrupting this barrier, allowing drug molecules to pass through more easily.

The Causality: Branched-chain alkanols partition into the intercellular lipids of the SC. While their intrinsic potency to fluidize these lipids is lower than that of their linear counterparts, their mechanism of action is similar. They increase the partitioning of the drug into the SC lipids, thereby increasing the concentration gradient and driving diffusion across the skin. Studies have shown that while branched-chain alkanols have a lower enhancer potency than linear alkanols of the same molecular formula, they can still produce a significant, concentration-dependent enhancement of drug permeation. This makes them a valuable tool for formulating topical and transdermal products, especially when the formulator needs to balance efficacy with potential skin irritation.

Microemulsions for Oral and Parenteral Delivery

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. They are excellent vehicles for solubilizing poorly water-soluble drugs for oral, parenteral, and topical delivery.[7]

The Causality: Short-to-medium chain alcohols, including branched C8 alcohols, are frequently used as co-surfactants in microemulsion formulations. Their role is multi-faceted:

-

They further reduce the interfacial tension between the oil and water phases.

-

They increase the fluidity and flexibility of the surfactant film at the interface, allowing for the formation of the microemulsion over a wider range of compositions.[8]

While some studies suggest linear alcohols may have a higher water solubilization capacity in certain systems, branched alcohols are still effective and are selected based on the specific properties of the oil, surfactant, and drug being formulated.[8]

Applications in API Synthesis and Analysis

Beyond formulation, highly branched C8 alcohols serve important functions in the synthesis and analysis of active pharmaceutical ingredients.

Specialized Solvents and Reagents in API Synthesis

Solvents are critical in API manufacturing for dissolving reactants, facilitating reactions, and enabling purification.[9][10][11] 2-Ethylhexanol, with its low volatility and unique solvency, is used as a process solvent in the synthesis of various APIs and as a precursor for other chemical intermediates.[5][12] For example, it is used as a feedstock in the manufacture of low-volatility esters, which can be important in various industrial and pharmaceutical applications.[6]

Furthermore, alcohols in general are being increasingly explored as sustainable "alkylating agents" in modern organic synthesis. Innovative catalytic systems allow for the direct installation of alkyl groups from simple alcohols onto drug-like molecules, offering a greener and more efficient alternative to traditional methods.[7]

Analytical Applications: Ensuring Purity and Quality

In pharmaceutical analysis, ensuring the purity of APIs and the precise composition of the final drug product is paramount. Highly branched C8 alkanes, such as isooctane (2,2,4-trimethylpentane), which is structurally related to isooctanol, are widely used as solvents in analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[13]

When a branched C8 alcohol like 2-ethylhexanol is used in the manufacturing process of an API or excipient, it is classified as a residual solvent. Regulatory bodies like the FDA and international guidelines (ICH Q3C) mandate strict control over the levels of these residual solvents in the final drug product.[14][15][16] Therefore, validated analytical methods are required to quantify their presence.

Experimental Protocols

Protocol: Synthesis of a Docetaxel-Branched Alcohol Prodrug (Conceptual)

This protocol outlines the conceptual steps for synthesizing a docetaxel prodrug linked to a branched C20 alcohol via a disulfide bridge, based on methodologies described in the literature.

Materials:

-

Docetaxel (DTX)

-

Dithiodiacetic acid

-

2-octyldodecanol (branched C20 alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard purification reagents and equipment (silica gel, solvents for chromatography)

Procedure:

-

Activation of Linker: React dithiodiacetic acid with an activating agent (e.g., acetic anhydride) to form a reactive intermediate.

-

Conjugation to Alcohol: React the activated linker with 2-octyldodecanol in the presence of a catalyst like DMAP in an anhydrous solvent such as DCM. This forms the linker-alcohol conjugate. Purify the product via column chromatography.

-

Conjugation to Drug: React the purified linker-alcohol conjugate with Docetaxel using a coupling agent like DCC and a catalyst like DMAP in anhydrous DCM. The reaction couples the carboxylic acid group of the linker to the 2'-hydroxyl group of docetaxel.

-

Purification: The final prodrug (DTX-SS-C20) is purified from the reaction mixture using silica gel column chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Formulation of a Drug-Loaded Microemulsion

This protocol describes the general steps for preparing a drug-loaded oil-in-water (O/W) microemulsion using a branched C8 alcohol as a co-surfactant.

Materials:

-

Oil Phase (e.g., Isopropyl myristate)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., 2-Ethylhexanol)

-

Aqueous Phase (e.g., Purified Water or buffer)

-

Poorly water-soluble API

Procedure:

-

Phase Diagram Construction: First, determine the microemulsion region by constructing a pseudo-ternary phase diagram. Prepare various mixtures of oil, water, and a fixed ratio of surfactant/co-surfactant (Smix). Titrate the Smix/oil mixture with the aqueous phase, noting the compositions that form clear, isotropic liquids.[17]

-

API Solubilization: Dissolve the predetermined amount of the API in the oil phase. Gentle heating or sonication may be used to facilitate dissolution.

-

Microemulsion Formation: To the oil phase containing the API, add the calculated amounts of surfactant and co-surfactant (2-ethylhexanol) and mix thoroughly.

-

Titration: Slowly add the aqueous phase to the oil/surfactant mixture dropwise with continuous stirring until a clear, transparent microemulsion is formed spontaneously.

-

Characterization: Characterize the final formulation for droplet size and distribution (using dynamic light scattering), viscosity, refractive index, and drug content.[7][18]

Protocol: GC Analysis of Residual 2-Ethylhexanol

This protocol outlines a typical headspace gas chromatography (HS-GC) method for the quantification of residual 2-ethylhexanol in a pharmaceutical powder, in accordance with USP <467> principles.[14][15]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A capillary column suitable for residual solvent analysis, such as a G43 phase (e.g., Agilent DB-624 or equivalent).[14]

-

Temperatures: Inlet: ~200 °C; Detector: ~250 °C.

-

Oven Program: Start at 40 °C, hold for 5-10 minutes, then ramp at 10 °C/min to 240 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Headspace Parameters: Vial Equilibration Temp: ~80 °C; Equilibration Time: ~20 minutes.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-ethylhexanol in a suitable solvent (e.g., N,N-dimethylformamide). Create a series of calibration standards by diluting the stock solution to concentrations bracketing the expected limit.

-

Sample Preparation: Accurately weigh a specified amount of the drug substance or product into a headspace vial. Add a precise volume of the diluent solvent.

-

Analysis: Place the sealed standard and sample vials into the headspace autosampler. Run the sequence.

-

Quantification: Identify the 2-ethylhexanol peak in the chromatograms based on its retention time from the standard injections. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation to calculate the concentration of 2-ethylhexanol in the samples.

Conclusion and Future Perspectives

Highly branched C8 alcohols are far more than simple solvents or industrial intermediates. Their unique, sterically influenced physicochemical properties provide a powerful toolset for pharmaceutical scientists to address persistent challenges in drug development. From engineering safer and more effective cancer therapies through prodrug nanoassemblies to enhancing the delivery of drugs through the skin, the strategic application of these molecules is enabling significant advancements. As the pharmaceutical industry continues to seek innovative solutions for formulating complex molecules and improving patient outcomes, the rational design and implementation of excipients and reagents like highly branched C8 alcohols will undoubtedly play an increasingly critical role. Future research will likely expand their application in other advanced drug delivery platforms, such as lipid nanoparticles and long-acting injectables, and further explore their use in green and sustainable API synthesis.

References

- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylformamide-stabilized ruthenium nanoparticle catalyst for β-alkylated dimer alcohol formation via Guerbet reaction of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of 2-ethylhexanol_Chemicalbook [chemicalbook.com]

- 6. berrymanchemical.com [berrymanchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. esig.org [esig.org]

- 10. Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. pharmaoffer.com [pharmaoffer.com]

- 12. nbinno.com [nbinno.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. fda.gov [fda.gov]

- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 18. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of 2,3,4-trimethyl-1-pentanol: A Technical Overview of a Structurally Complex Octanol

This technical guide provides a detailed overview of 2,3,4-trimethyl-1-pentanol, a branched-chain primary alcohol. Due to the limited specific historical and discovery information available in current scientific literature, this document focuses on its known chemical and physical properties, available spectroscopic data, and a theoretical examination of its synthesis within the context of established organic chemistry principles. For comparative purposes, this guide will also reference more extensively studied isomers to provide a broader understanding of trimethylated pentanols.

Compound Identification and Physical Properties

This compound is a member of the octanol family of isomers, possessing the chemical formula C8H18O.[1][2][3][4] Its structure is characterized by a five-carbon pentanol backbone with methyl groups at the second, third, and fourth positions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][5] |

| CAS Registry Number | 6570-88-3 | [1][2][3] |

| IUPAC Name | 2,3,4-trimethylpentan-1-ol | [1] |

| InChI | InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3 | [1][2][3] |

| InChIKey | PAZDSSMTPLLLIR-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CC(C)C(C)C(C)CO | [5] |

| Appearance | Not specified, likely a colorless liquid | |

| Solubility in water | 1841 mg/L @ 25 °C (estimated) | [6] |

Spectroscopic Data

The primary available spectroscopic data for this compound is its mass spectrum, which provides insight into its molecular weight and fragmentation pattern under electron ionization.[1][2]

Mass Spectrometry (Electron Ionization)

The NIST Chemistry WebBook contains a mass spectrum for this compound.[1][2] While the full spectrum requires specialized access, the database confirms its existence and provides a key piece of analytical data for its identification. SpectraBase also lists the availability of mass spectrometry and NMR data for this compound.[8]

Synthesis of this compound: A Theoretical Approach

Detailed, peer-reviewed synthesis procedures specifically for this compound are not prominently documented. However, based on fundamental principles of organic synthesis, a plausible route can be proposed. A common method for the synthesis of primary alcohols is the hydroformylation of an appropriate alkene, followed by reduction of the resulting aldehyde.

A potential synthetic pathway for this compound could involve the following conceptual steps:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Hydroformylation: 2,3-dimethyl-1-butene would be subjected to hydroformylation using a rhodium-based catalyst (e.g., Wilkinson's catalyst) under a carbon monoxide and hydrogen atmosphere. This reaction would ideally yield 2,3,4-trimethylpentanal.

-

Reduction: The resulting aldehyde, 2,3,4-trimethylpentanal, would then be reduced to the corresponding primary alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

-